molecular formula C21H21ClN2O3 B11137795 2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11137795
M. Wt: 384.9 g/mol
InChI Key: ILIHICOMWUVSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the indole and tetrahydroisoquinoline moieties makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C21H21ClN2O3/c1-26-19-10-14-5-8-24(12-16(14)11-20(19)27-2)21(25)13-23-7-6-15-9-17(22)3-4-18(15)23/h3-4,6-7,9-11H,5,8,12-13H2,1-2H3

InChI Key

ILIHICOMWUVSKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=CC(=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.